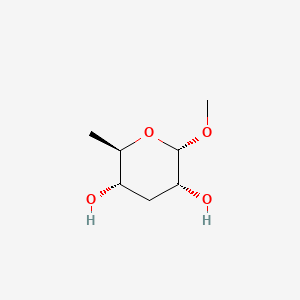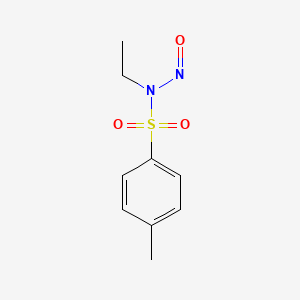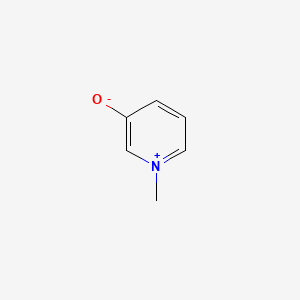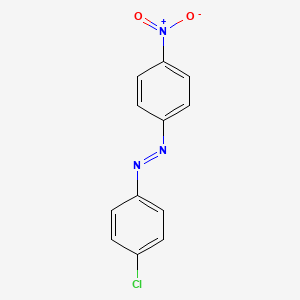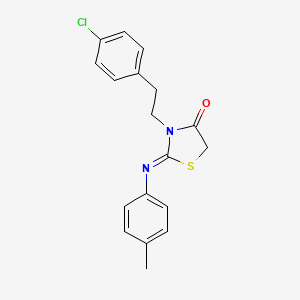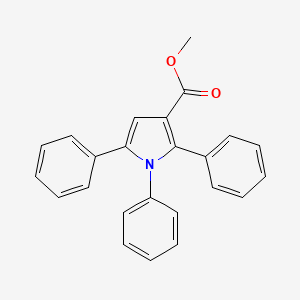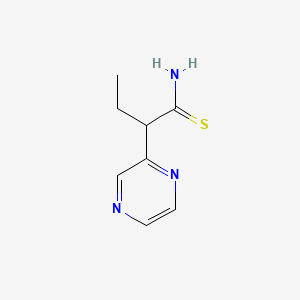
Butyramide, 2-(2-pyrazinyl)thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Butyramide, 2-(2-pyrazinyl)thio- can be achieved through several methods. One common approach involves the reaction of butyronitrile with sulfur-containing reagents under specific conditions. This method typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of ammonium salts and butyryl chloride, which react to form the compound under suitable conditions. Industrial production methods often utilize biocatalytic processes, such as the use of nitrile hydratase enzymes from Bacillus species, to convert butyronitrile to butyramide efficiently .
Analyse Chemischer Reaktionen
Butyramide, 2-(2-pyrazinyl)thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Butyramide, 2-(2-pyrazinyl)thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, derivatives of this compound have shown promise as anticonvulsants and inhibitors of histone deacetylases, which are important for regulating gene expression and cell differentiation. Additionally, the compound is used in the production of electrorheological fluids, which have applications in various mechanical devices .
Wirkmechanismus
The mechanism of action of Butyramide, 2-(2-pyrazinyl)thio- involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit histone deacetylases work by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell differentiation or apoptosis in cancer cells. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Butyramide, 2-(2-pyrazinyl)thio- can be compared with other similar compounds, such as butyramide and isobutyramide. While butyramide is the amide of butyric acid and has applications in various fields, the addition of the 2-pyrazinylthio group in Butyramide, 2-(2-pyrazinyl)thio- enhances its biological activity and specificity. Isobutyramide, on the other hand, has a different structural arrangement and exhibits different chemical and biological properties. The unique structure of Butyramide, 2-(2-pyrazinyl)thio- makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
32081-46-2 |
|---|---|
Molekularformel |
C8H11N3S |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
2-pyrazin-2-ylbutanethioamide |
InChI |
InChI=1S/C8H11N3S/c1-2-6(8(9)12)7-5-10-3-4-11-7/h3-6H,2H2,1H3,(H2,9,12) |
InChI-Schlüssel |
SJLKYVVYUNFNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC=CN=C1)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


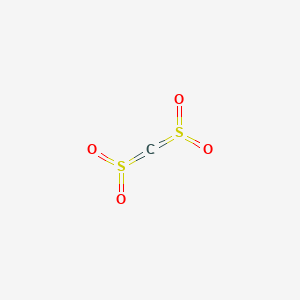
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
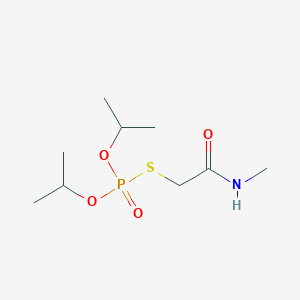
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
